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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzaldehyde

CAS No.: 163596-75-6

Cat. No.: B060800 Get Quote

Executive Summary
Precise characterization of 4-Bromo-3-nitrobenzaldehyde (CAS: 163596-75-6) is a critical

quality gate in the synthesis of pharmacophores involving benzimidazole or quinazoline

scaffolds. The accepted melting point (MP) range for high-purity (>97%) samples is 104–108

°C.[1] Deviations from this range typically indicate regiochemical isomer contamination

(specifically the 2-nitro isomer) or solvent occlusion.

This guide provides a definitive technical analysis of the physicochemical properties, synthesis-

driven impurity profiles, and validated protocols for thermal analysis.

Physicochemical Profile
The following data represents the "Gold Standard" for analytical grade 4-Bromo-3-
nitrobenzaldehyde.
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Property Specification

IUPAC Name 4-Bromo-3-nitrobenzaldehyde

CAS Registry Number

Molecular Formula C₇H₄BrNO₃

Molecular Weight 230.02 g/mol

Melting Point Range 104 – 108 °C (Lit.)[1]

Appearance Pale yellow to light brown crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Insoluble in Water

Thermodynamic & Structural Context[3]
Structural Causality of Melting Point
The melting point of 104–108 °C is relatively high for a disubstituted benzaldehyde, driven by

specific intermolecular forces:

Dipole-Dipole Interactions: The nitro group (-NO₂) at the 3-position and the aldehyde (-CHO)

at the 1-position are strong electron-withdrawing groups, creating a significant dipole

moment that enhances lattice energy.

Crystal Packing: The bromine atom at the 4-position provides steric bulk and polarizability

(halogen bonding potential), which stabilizes the crystal lattice compared to non-halogenated

analogs.

Impurity Impact (Melting Point Depression)
The most common impurity is the 2-nitro isomer (4-bromo-2-nitrobenzaldehyde), which has a

significantly different crystal habit. Even 1-2% contamination can depress the MP by 5–10 °C

and widen the range (e.g., to 95–102 °C), signaling a failure in regioselectivity during nitration.

Synthesis & Regiochemistry[4][5]
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To understand the melting point, one must understand the synthesis. The high purity required

to achieve the 104–108 °C range is a result of the synergistic directing effects of the

substituents on the precursor.

Reaction Mechanism
The standard synthesis involves the nitration of 4-bromobenzaldehyde.

Aldehyde (-CHO): A strong electron-withdrawing group, it directs incoming electrophiles to

the meta position (Position 3).

Bromine (-Br): A weak deactivator but an ortho/para director.[2] Relative to itself (at Position

4), the ortho positions are 3 and 5.

Conclusion: Both substituents direct the incoming nitro group to Position 3, making this

reaction highly regioselective.
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Figure 1: Synergistic directing effects ensure high regioselectivity, minimizing isomer impurities

that lower melting point.
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Experimental Protocols
Melting Point Determination (Capillary Method)
Standard: ASTM E324 or equivalent.

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove

surface moisture. Grind to a fine powder.

Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[3]

Ramp Rate:

Fast Ramp: 10 °C/min up to 90 °C.

Critical Ramp: 1.0 °C/min from 90 °C to 110 °C.

Observation: Record the temperature of the first visible liquid droplet (Onset) and the

disappearance of the last solid crystal (Clear Point).

Acceptance: The range (Clear Point - Onset) should not exceed 2.0 °C.

Purification (Recrystallization)
If the MP is found to be <103 °C, recrystallization is required.[4][2]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

Protocol:

Dissolve crude solid in minimum boiling ethanol (~78 °C).

If insoluble particles remain, hot filter.

Allow to cool slowly to room temperature (do not shock cool on ice immediately; this traps

impurities).

Once crystallization begins, cool to 0–4 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.youtube.com/watch?v=wsm5Zs-uEfA
https://www.oc-praktikum.de/nop/en/instructions/pdf/1003_en.pdf
https://www.quora.com/What-is-the-synthesis-of-4-bromo-3-nitrobenzoic-acid-from-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter and wash with cold ethanol.

Vacuum Dry: Essential to remove solvent, which acts as a plasticizer and depresses MP.

Purification Logic Diagram
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Figure 2: Step-by-step logic for restoring the melting point integrity of the compound.
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Applications in Drug Development
4-Bromo-3-nitrobenzaldehyde acts as a versatile "linchpin" intermediate due to its orthogonal

reactivity:

Suzuki-Miyaura Coupling: The aryl bromide allows for carbon-carbon bond formation,

extending the carbon skeleton.

Reductive Amination: The aldehyde group is a gateway to benzylamines.

Nitro Reduction: The nitro group can be reduced to an aniline, enabling the formation of

benzimidazoles (common in kinase inhibitors).

Storage Warning: Aldehydes are prone to oxidation to carboxylic acids (4-bromo-3-nitrobenzoic

acid) upon air exposure. This oxidation significantly alters the MP (Acid MP > 200 °C). Always

store under inert gas (Argon/Nitrogen) at 2–8 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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